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molecular formula C5H10N2O B3057000 Cyclobutylurea CAS No. 75914-67-9

Cyclobutylurea

Cat. No. B3057000
M. Wt: 114.15 g/mol
InChI Key: XVDWZTJGQBNPFX-UHFFFAOYSA-N
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Patent
US04644001

Procedure details

To a solution of 30 g (0.35 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 36.1 g (0.32 mol) of cyclobutylurea. The solution was stirred at 60°-70° C. for 2 hours. After cooling, white crystals were filtered off and washed with ethanol. Yield 36.4 g (63%) (VII). This was suspended in 100 ml of hot water and 50 ml of 2N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes. After cooling, white crystals were filtered off. Yield 3.6 g (20%) (VIII) NMR.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=[O:5])#[N:2].[CH:7]1([NH:11][C:12]([NH2:14])=[O:13])[CH2:10][CH2:9][CH2:8]1>C(OC(=O)C)(=O)C>[NH2:2][C:1]1[N:11]([CH:7]2[CH2:10][CH2:9][CH2:8]2)[C:12](=[O:13])[NH:14][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
36.1 g
Type
reactant
Smiles
C1(CCC1)NC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 60°-70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
white crystals were filtered off
WASH
Type
WASH
Details
washed with ethanol
ADDITION
Type
ADDITION
Details
50 ml of 2N NaOH was added in portions so the solution the whole time
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
white crystals were filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC(NC(N1C1CCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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